REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:4]([CH3:13])=[N+:5]([O-:12])[CH:6]=[CH:7][C:8]=1[N+]([O-])=O)[CH3:2].C([Cl:17])(=O)C>>[Cl:17][C:8]1[CH:7]=[CH:6][N+:5]([O-:12])=[C:4]([CH3:13])[C:3]=1[CH2:1][CH3:2]
|
Name
|
3-ethyl-2-methyl-4-nitropyridine 1-oxide
|
Quantity
|
3.37 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(=[N+](C=CC1[N+](=O)[O-])[O-])C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 (± 15) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −30 to 0° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned by chloroform
|
Type
|
CUSTOM
|
Details
|
After insoluble substance was removed by filtration
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (NH silica gel: 100 g, elution solvent: heptane, heptane/ethyl acetate=50/50)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=[N+](C=C1)[O-])C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 66.1% | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |